5-(4,5-dimethoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(4,5-dimethoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H21NO3S2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.09628588 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Structures
Research indicates that thiazolidinone derivatives can form supramolecular structures through hydrogen bonding and other interactions. These structures exhibit a wide C-C-C angle at the methine C atom, linking two rings, which is a characteristic feature of this class of compounds. Such supramolecular arrangements, including hydrogen-bonded dimers, chains of rings, and complex sheets, could be significant in developing new materials with novel properties (Delgado et al., 2005).
Synthesis and Structure
The synthesis and structural analysis of thiazolidinone derivatives highlight their broad spectrum of biological activities, leading to the development of new compounds with potential applications in medicinal chemistry and biochemistry. These derivatives can be synthesized through direct acylation of alkali metal salts of arylidene thiazolidinediones, with their structures confirmed by various spectroscopic methods (Popov-Pergal et al., 2010).
Green Chemical Synthesis
The green and efficient synthesis of fluorinated thiazolidinone derivatives using lemon juice as a natural catalyst exemplifies the shift towards eco-friendly chemical synthesis methods. This approach not only simplifies the synthesis process but also aligns with the growing emphasis on sustainable and environmentally benign research practices (Sachdeva et al., 2013).
Antimicrobial and Antiviral Activities
Newly synthesized Schiff bases derived from thiazolidinone compounds demonstrate significant antimicrobial properties, which could be utilized in the development of new antibacterial and antifungal agents. This application underscores the potential of thiazolidinone derivatives in addressing the growing challenge of antimicrobial resistance (Gür et al., 2020).
Antioxidant Properties
Studies on thiazolidinone derivatives as antioxidants for local base oil suggest their potential use in industrial applications, such as enhancing the oxidative stability of lubricants. This application demonstrates the versatility of thiazolidinone derivatives beyond biomedical research, extending to materials science and engineering (Mohammed et al., 2019).
Properties
IUPAC Name |
(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-13-5-7-15(8-6-13)12-22-20(23)19(27-21(22)26)11-16-10-18(25-4)17(24-3)9-14(16)2/h5-11H,12H2,1-4H3/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEECDBPBRCQTBA-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3C)OC)OC)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3C)OC)OC)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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